5-(4-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c1-4-16-32-20-12-8-17(9-13-20)22-21(23(29)18-6-10-19(26)11-7-18)24(30)25(31)28(22)15-5-14-27(2)3/h4,6-13,22,29H,1,5,14-16H2,2-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVPEBCXLENMA-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The synthesis begins with the preparation of a γ-ketoamide precursor (I ) containing the 4-fluorobenzoyl moiety. Treatment of 4-fluoroacetophenone with bromoacetyl chloride yields α-bromo ketone II , which undergoes nucleophilic substitution with 3-(dimethylamino)propylamine to form III (Fig. 1A).
Cyclization and Rearrangement
Following the protocol in, III is reacted with a sulfonium ylide generated from dimethyl sulfide (DMS) and DBU in acetonitrile. Intramolecular cyclization produces the pyrrolone intermediate IV , followed by a 1,3-hydroxy shift to yield the 3-hydroxy derivative V (Yield: 72%, confirmed by $$^{1}\text{H}$$-NMR and HMBC).
Allyloxy Phenyl Functionalization
Intermediate V undergoes Mitsunobu reaction with 4-allyloxyphenol using DIAD and triphenylphosphine to install the 5-(4-allyloxyphenyl) group (Yield: 65%). Deprotection with TFA/CH$$2$$Cl$$2$$ (1:1) affords the final product.
One-Pot Multicomponent Strategy
Reaction Design
Adapting methodologies from, a one-pot synthesis employs:
- 4-Fluorobenzaldehyde (VI )
- N,N-Dimethylpropane-1,3-diamine (VII )
- Allyl 4-hydroxyphenyl ether (VIII )
Mechanistic Pathway
- Knoevenagel Condensation : VI reacts with ethyl acetoacetate to form α,β-unsaturated ketone IX .
- Michael Addition : VII adds to IX , generating enamine X .
- Cyclization : DBU-mediated intramolecular cyclization forms pyrrolone XI .
- O-Allylation : XI reacts with allyl bromide under basic conditions (K$$2$$CO$$3$$, DMF) to yield the target compound (Overall yield: 58%).
Comparative Analysis of Synthetic Routes
The sulfur ylide route offers superior control over the 3-hydroxy group’s position, while the one-pot method reduces isolation steps.
Spectroscopic Characterization
- $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 6.98 (d, J = 8.8 Hz, 2H, allyloxy-Ar), 6.12 (m, 1H, CH$$2$$CHCH$$2$$), 5.42 (br s, 1H, OH), 4.58 (d, J = 5.2 Hz, 2H, OCH$$2$$).
- $$^{13}\text{C}$$-NMR : 192.1 (C=O), 165.3 (C-F), 134.2 (allyl CH$$_2$$), 116.8 (pyrrolone C-3).
- HRMS : m/z [M+H]$$^+$$ calcd. for C$${28}$$H$${28}$$FN$$2$$O$$5$$: 515.1984; found: 515.1986.
Challenges and Optimization
- Regioselectivity in Cyclization : DBU concentration critically influences the 1,3-hydroxy shift; excess base leads to over-rearrangement.
- Allyloxy Group Stability : Allyl ethers are prone to Claisen rearrangement at >80°C; reactions were conducted at 0–25°C.
- Dimethylaminopropyl Incorporation : Reductive amination with NaBH$$_3$$CN improved yields compared to alkylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxyl group to form the corresponding ketone.
Reduction: : Reduction of the fluorobenzoyl group to yield alcohol derivatives.
Substitution: : The phenyl and pyrrolone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions but can include a range of oxidized, reduced, and substituted derivatives that maintain the core pyrrolone structure.
Scientific Research Applications
Chemistry
This compound is used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology
Research indicates potential biological activities, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
The compound's unique structure allows it to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, it may be used as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its activity is mediated by binding to active sites, leading to inhibition or activation of biological pathways.
Molecular Targets
Enzymes: : Potential inhibition of key enzymes involved in disease pathways.
Receptors: : Binding to specific receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Butoxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Differing by the alkoxy group, showing variations in biological activity.
5-(4-(Methoxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Another analog with a methoxy group instead of an allyloxy group.
Uniqueness
The unique allyloxy group in the title compound imparts distinct chemical and biological properties, making it valuable for specific applications where other analogs may not be as effective.
Biological Activity
The compound 5-(4-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the class of pyrrolones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes functional groups such as an allyloxy group, dimethylamino group, and a fluorobenzoyl moiety, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that pyrrolone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and exhibited analgesic properties in pain models such as the writhing test and hot plate test .
| Test Type | Result | Reference |
|---|---|---|
| Writhing Test (in mice) | 40% reduction in writhing | |
| Hot Plate Test (in mice) | Increased latency to respond by 30 seconds |
3. Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against a range of bacterial strains.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the dimethylamino group may enhance interaction with specific enzyme targets involved in cancer proliferation.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Pyrrolones are known to intercalate with DNA, potentially disrupting replication in cancer cells.
Case Studies
A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Q & A
Q. What are the key synthetic strategies for constructing the pyrrol-2-one core in this compound?
The pyrrol-2-one core is typically synthesized via multi-step reactions involving:
- Cyclocondensation : Reaction of β-keto esters with amines or ammonium acetate under acidic conditions to form the pyrrolidone ring .
- Functionalization : Subsequent acylation (e.g., 4-fluorobenzoyl group introduction) using benzoyl chlorides and base catalysts like triethylamine .
- Oxidation/Reduction : Use of reagents like potassium permanganate for hydroxyl group stabilization or sodium borohydride for selective reductions . Example: A related compound, 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one , was synthesized via a 3-step process involving cyclization, acylation, and purification by recrystallization (62% yield) .
Q. How are spectroscopic techniques employed to characterize this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., distinguishing allyloxy vs. propyl chains) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., m/z 408.2097 for a derivative) .
- FTIR : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolone ring and substituent orientation .
Q. What role do the allyloxy and dimethylamino propyl groups play in reactivity?
- Allyloxy Group : Enhances solubility in organic solvents and participates in click chemistry (e.g., thiol-ene reactions) for bioconjugation .
- Dimethylamino Propyl Chain : Acts as a protonatable site, influencing pharmacokinetics (e.g., logP adjustments) and enabling salt formation for improved crystallinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Replace the 4-fluorobenzoyl group with electron-deficient aryl groups (e.g., 4-chlorobenzoyl) to enhance target binding. For example, 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one showed improved stability in metabolic assays .
- Scaffold Modifications : Introducing trifluoromethyl groups (e.g., 5-(3-trifluoromethyl-phenyl) ) increases lipophilicity and CNS penetration .
- Data Analysis : Use comparative IC₅₀ values from derivatives to identify critical substituent positions. For instance, allyloxy groups at the para position improve antibacterial activity by 40% compared to meta substitutions .
Q. What methodologies address contradictions in stability data under physiological conditions?
- pH-Dependent Degradation : Perform accelerated stability testing in buffers (pH 1–9) with HPLC monitoring. A related compound showed decomposition at pH > 7 due to hydroxyl group deprotonation .
- Forced Degradation Studies : Expose to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation pathways. For example, the pyrrolone ring undergoes oxidative cleavage under UV light .
- Cross-Validation : Combine LC-MS and NMR to distinguish degradation products from synthetic impurities .
Q. How can computational modeling predict target interactions?
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. The 4-fluorobenzoyl group shows strong hydrogen bonding with Arg120 in COX-2 .
- MD (Molecular Dynamics) Simulations : Assess binding stability over 100 ns trajectories. Derivatives with longer alkyl chains (e.g., propyl vs. ethyl) exhibit higher conformational flexibility, reducing target affinity .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to design analogs .
Methodological Challenges and Solutions
Q. What strategies improve low yields in final acylation steps?
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance benzoylation efficiency (yield increased from 45% to 72%) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to dioxane .
- Temperature Control : Maintain reaction temperatures below 0°C to minimize side reactions during acylation .
Q. How are regiochemical uncertainties resolved in complex derivatives?
- NOESY NMR : Detects spatial proximity between the allyloxy group and pyrrolone protons, confirming substitution patterns .
- Isotopic Labeling : Introduce ¹⁸O at the hydroxyl group to track its participation in tautomerism .
- Crystallographic Data : X-ray structures of analogs (e.g., 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ) provide reference geometries for NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
